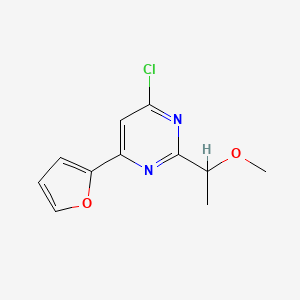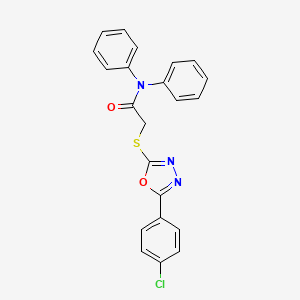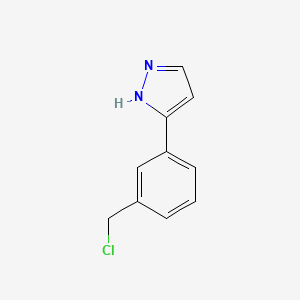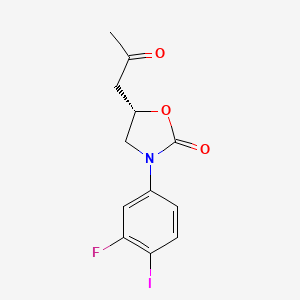
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This compound features a chloro substituent at the fourth position, a furan ring at the sixth position, and a methoxyethyl group at the second position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furancarboxaldehyde, chloroacetone, and guanidine.
Step 1: Condensation of 2-furancarboxaldehyde with chloroacetone in the presence of a base to form an intermediate.
Step 2: Cyclization of the intermediate with guanidine under acidic conditions to form the pyrimidine ring.
Step 3: Introduction of the methoxyethyl group through an alkylation reaction using methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Amino or thio derivatives of the pyrimidine.
Oxidation Products: Furanones or carboxylic acids.
Reduction Products: Tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for designing new pharmaceuticals, particularly antiviral and anticancer agents.
Materials Science: As a building block for organic semiconductors and light-emitting diodes.
Biology: As a probe for studying enzyme interactions and cellular pathways.
Industry: As an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Interacting with DNA/RNA: Intercalating between nucleic acid bases and disrupting replication or transcription processes.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(furan-2-yl)pyrimidine: Lacks the methoxyethyl group, potentially altering its reactivity and applications.
6-(Furan-2-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group, which may affect its substitution reactions.
4-Chloro-2-(1-methoxyethyl)pyrimidine:
Uniqueness
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications.
Eigenschaften
Molekularformel |
C11H11ClN2O2 |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
4-chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15-2)11-13-8(6-10(12)14-11)9-4-3-5-16-9/h3-7H,1-2H3 |
InChI-Schlüssel |
FTGQPUYWWFKHTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)



![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)



![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)
